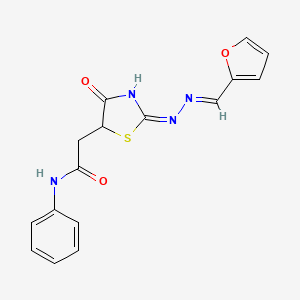

2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide

Descripción general

Descripción

2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furylmethylene group, and a phenylacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide typically involves the cyclization of N-phenylhydrazinecarbothioamide with furfural in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the thiazolidinone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine to facilitate nucleophilic attack.

Major Products Formed

Oxidation: Oxo derivatives with modified functional groups.

Reduction: Reduced thiazolidinone derivatives with altered oxidation states.

Substitution: Substituted phenylacetamide derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Biological Activities

-

Anticancer Properties

- Thiazolidinones, including derivatives of the studied compound, have shown significant anticancer activity. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.72 µM to 1.50 µM .

- A study indicated that derivatives exhibiting a furan moiety had enhanced activity against cancer cells, suggesting that modifications to the thiazolidinone structure can lead to improved therapeutic efficacy .

-

Antioxidant Activity

- The compound has been evaluated for its antioxidant potential. Research indicates that thiazolidinone derivatives can inhibit lipid peroxidation and exhibit free radical scavenging abilities, crucial for preventing oxidative stress-related diseases .

- Specific derivatives have shown IC50 values for antioxidant activity comparable to standard antioxidants like ascorbic acid, highlighting their potential for use in formulations aimed at combating oxidative damage .

-

Antimicrobial Activity

- Thiazolidinone derivatives have been reported to possess antibacterial properties against various pathogens. For example, studies have shown that certain modifications enhance their effectiveness against Gram-positive and Gram-negative bacteria .

- The incorporation of furan rings in these compounds has been linked to increased antimicrobial activity, making them candidates for further development in antibiotic therapies .

Synthesis and Modification

The synthesis of 2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. The modification of the thiazolidinone core can be achieved through various synthetic pathways, including one-pot reactions that facilitate the introduction of different substituents to enhance biological activity .

Case Studies

-

Study on Anticancer Activity

- A detailed investigation into the anticancer properties of thiazolidinone derivatives revealed that specific substitutions significantly improved their potency against human cancer cell lines. For instance, a derivative with an electron-donating group exhibited an IC50 value of 1.003 µM against MCF-7 cells, demonstrating its potential as a lead compound in cancer therapy .

- Research on Antioxidant Effects

Mecanismo De Acción

The mechanism of action of 2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Additionally, its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2-{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetate

- 2-{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid

- 2-{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetamide

Uniqueness

2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its thiazolidinone ring, coupled with the furylmethylene and phenylacetamide moieties, provides a versatile scaffold for further functionalization and exploration in various scientific applications.

Actividad Biológica

The compound 2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanisms, and therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of furan derivatives with hydrazones, followed by cyclization to form the thiazolidinone moiety. The structural characterization is often confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry. For instance, the compound's melting point and spectral data provide insights into its purity and structural integrity.

Antioxidant Properties

Research indicates that thiazolidinone derivatives exhibit significant antioxidant activity. A study highlighted that compounds with similar structural features demonstrated effective scavenging of free radicals, suggesting that This compound may also possess these properties. The antioxidant capacity is often measured using DPPH and ABTS assays, with results indicating a dose-dependent response.

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have reported cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Notably, the IC50 values for these activities were comparable to established chemotherapeutics.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes linked to cancer progression. For example, it has been evaluated for its inhibitory effects on CDC25B and PTP1B phosphatases, with promising results indicating selective inhibition profiles:

| Compound | CDC25B IC50 (µg/mL) | PTP1B IC50 (µg/mL) |

|---|---|---|

| 2h | 3.2 | 2.9 |

| Na3VO4 | 2.7 | - |

| Oleanolic Acid | 2.3 | - |

These findings suggest that This compound could be a valuable lead compound in developing targeted therapies for cancers associated with these phosphatases.

The proposed mechanisms underlying the biological activities include:

- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle at specific checkpoints, which is crucial for inhibiting tumor growth.

- Enzyme Interaction : Its ability to bind and inhibit phosphatases like CDC25B suggests a mechanism where it disrupts signaling pathways critical for cell proliferation.

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Thiazolidinones : A series of thiazolidinone derivatives were evaluated for their anticancer properties, revealing a correlation between structural modifications and enhanced biological activity.

- Hydrazone Derivatives in Antiviral Research : Similar compounds have been investigated as inhibitors of viral proteases, indicating potential applications beyond oncology.

Propiedades

IUPAC Name |

2-[(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c21-14(18-11-5-2-1-3-6-11)9-13-15(22)19-16(24-13)20-17-10-12-7-4-8-23-12/h1-8,10,13H,9H2,(H,18,21)(H,19,20,22)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIYDQCLZJPTMV-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC=CO3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CC=CO3)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805704 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.